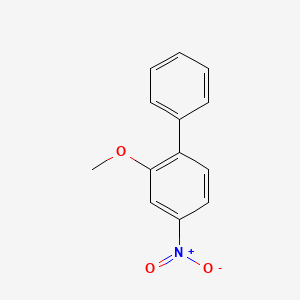

2-Methoxy-4-nitrobiphenyl

Beschreibung

Significance of Biphenyl (B1667301) Derivatives in Modern Organic Chemistry

Beyond pharmaceuticals, biphenyl derivatives are integral to the development of materials with specific optical and electronic properties. They are used in the production of organic light-emitting diodes (OLEDs), liquid crystals, and specialized polymers. rsc.orgarabjchem.org The ability to introduce various functional groups onto the biphenyl core allows for the fine-tuning of their physical and chemical characteristics to suit specific applications. arabjchem.orgresearchgate.net The synthesis of these derivatives often involves cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, which are cornerstone methods in modern organic synthesis. biosynce.com

Academic Context and Research Gaps Pertaining to 2-Methoxy-4-nitrobiphenyl

Within the broader class of biphenyl derivatives, this compound serves as a key intermediate in organic synthesis. The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group on the biphenyl framework makes it an interesting subject for studying chemical reactivity and reaction mechanisms. smolecule.com The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the methoxy group influences the reactivity of the aromatic ring.

Despite its utility, specific research on this compound itself is somewhat limited, with much of the available literature focusing on its synthesis and its use as a precursor for other, more complex molecules. mdpi.comscispace.com For instance, it has been synthesized with high yields using methods like the Suzuki-Miyaura cross-coupling reaction. mdpi.comwiley-vch.de One study detailed the synthesis of 2-methoxy-4′-nitrobiphenyl from 4-bromonitrobenzene and 2-methoxyphenyl boronic acid, achieving a 93% yield in just 20 minutes. mdpi.com Another approach involves the Ullmann reaction, which provides a cost-effective alternative to palladium-based methods, though it often requires higher temperatures and longer reaction times.

A significant research gap exists in the comprehensive characterization and exploration of the unique properties of this compound. While some spectroscopic data is available, a more in-depth investigation into its photophysical properties, reactivity in a wider range of chemical transformations, and potential applications beyond its role as a synthetic intermediate could unveil new opportunities. mdpi.comnih.gov Further studies could focus on its potential biological activities, given the pharmacological importance of many other biphenyl derivatives. ijsdr.org Additionally, exploring more sustainable and efficient synthetic routes, such as continuous flow processes, could enhance its accessibility for research and industrial applications.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₃ | |

| Molecular Weight | 229.2313 g/mol | |

| CAS Number | 15862-01-8 | |

| Boiling Point | 349.552 °C at 760 mmHg | |

| Flash Point | 152.093 °C | |

| Density | 1.203 g/cm³ | |

| Melting Point | 62-63 °C | mdpi.com |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| ¹H NMR (600 MHz, CDCl₃) | δ 8.23 (d, J = 8.8 Hz, 2H), 7.68 (d, J = 8.8 Hz, 2H), 7.39 (m, J = 4.4 Hz, 1H), 7.31 (q, J = 3.0 Hz, 1H), 7.06 (t, J = 7.5 Hz, 1H), 7.01 (d, J = 8.3 Hz, 1H), 3.82 (s, 3H) | mdpi.com |

| ¹³C NMR (151 MHz, CDCl₃) | δ 156.47, 146.68, 145.54, 130.72, 130.40, 130.28, 128.28, 123.26, 121.16, 111.51, 55.62 | mdpi.com |

| IR (Nujol) | 1355–1330 cm⁻¹ (–NO₂, Sym) | nih.gov |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

15862-01-8 |

|---|---|

Molekularformel |

C13H11NO3 |

Molekulargewicht |

229.23 g/mol |

IUPAC-Name |

2-methoxy-4-nitro-1-phenylbenzene |

InChI |

InChI=1S/C13H11NO3/c1-17-13-9-11(14(15)16)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 |

InChI-Schlüssel |

ZWZJLJMULXIMLU-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Methoxy 4 Nitrobiphenyl

Catalytic Cross-Coupling Reactions for Biaryl Formation

Transition-metal-catalyzed cross-coupling reactions are among the most effective methods for constructing C-C bonds, essential for synthesizing biaryl compounds like 2-Methoxy-4-nitrobiphenyl. rsc.org These reactions offer high efficiency and functional group tolerance under relatively mild conditions. nih.gov

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction stands out as a powerful and widely used method for the synthesis of unsymmetrical biaryls. beilstein-journals.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govarkat-usa.org Its advantages include the use of commercially available and less toxic reagents, mild reaction conditions, and compatibility with a wide range of functional groups. nih.gov For the synthesis of this compound, this would typically involve the reaction of a halo-nitrobenzene derivative with a methoxyphenylboronic acid.

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and catalyst system.

For instance, in the synthesis of biaryl analogs, a palladium hydroxide (B78521) (Pd(OH)₂) catalyst has been used at a temperature of 65 °C in ethanol, demonstrating the use of moderate conditions. nih.gov The choice of solvent can significantly impact the reaction, with polar aprotic solvents like DMF or DMSO being beneficial for enhancing solubility and regioselectivity in related functionalization reactions. Continuous flow reactors can also be employed to improve heat and mass transfer, reduce reaction times, and enhance safety, particularly in nitration and coupling steps.

A study on the Suzuki-Miyaura coupling of 1-aryltriazenes with arylboronic acids found that the choice of solvent significantly affected product yields, with 1,4-dioxane (B91453) being the most effective. beilstein-journals.org Furthermore, the optimization of the base and the molar ratio of the reactants are critical. For example, in the synthesis of 4-nitrobiphenyl (B1678912) from 4-nitrobenzene diazonium tetrafluoroborate (B81430), a 99% yield was achieved in just 13 minutes at 25°C using 1 mol% of Pd(OAc)₂. researchgate.net

Table 1: Optimization of Suzuki-Miyaura Reaction for a Model Coupling

| Entry | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | K₂CO₃ | Dioxane | High |

| 2 | Pd(dppf)Cl₂ | CsF | THF | Moderate |

| 3 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Good |

| 4 | Pd(OAc)₂/Dabco | K₃PO₄ | DMF | High |

| 5 | PdCl₂ | NaOH | H₂O/Isopropanol | Good |

This table is a generalized representation based on various Suzuki-Miyaura coupling optimizations. gre.ac.uknih.govrsc.org

The heart of the Suzuki-Miyaura coupling is the palladium catalyst, and a wide variety of catalyst systems and ligand architectures have been explored to enhance catalytic activity and stability. nih.gov

Commonly used palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). gre.ac.uknycu.edu.tw The choice of ligand is also critical, as it can influence the stability and reactivity of the palladium center. nih.gov Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and bulky electron-rich phosphines like BrettPhos, are frequently employed. rsc.orgrsc.org

N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands for palladium, forming stable complexes with enhanced catalytic activity. nih.gov For example, a polystyrene-supported Pd–NHC catalyst has been successfully used for the Suzuki–Miyaura coupling of 1-aryltriazenes with arylboronic acids, demonstrating the potential for recyclable catalysts. beilstein-journals.org Ionic liquid-supported Schiff base ligands have also been developed for Pd-catalyzed Suzuki-Miyaura reactions, offering good to excellent yields of biaryls and the potential for catalyst reuse. arkat-usa.org

Table 2: Examples of Palladium Catalysts and Ligands for Biaryl Synthesis

| Catalyst Precursor | Ligand | Application | Reference |

|---|---|---|---|

| Pd(OH)₂ | None | Synthesis of biaryl analogs | nih.gov |

| Pd(PPh₃)₄ | PPh₃ | General biaryl synthesis | |

| Pd(OAc)₂ | dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine | Optimization of SM coupling | gre.ac.uk |

| Pd(dppf)Cl₂ | dppf | Synthesis of 2(2'-biphenyl)benzimidazoles | nycu.edu.tw |

| Pd/C | None (heterogeneous) | Ligand-free Suzuki coupling | rsc.org |

| Pd(acac)₂ | BrettPhos | Denitrative amination | rsc.org |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. rsc.org

Transmetalation: In this step, the organic group from the organoboron compound is transferred to the Pd(II) complex, a process typically facilitated by a base. The base activates the organoboron species, making the transfer more efficient.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the Pd(II) complex, forming the C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. rsc.org

Mechanistic studies have also explored alternative pathways and intermediates. For instance, investigations into the synthesis of 2-(2'-biphenyl)benzimidazoles suggest the involvement of a palladacycle intermediate formed through directed C-H bond cleavage. nycu.edu.tw The decomposition of the boronic acid starting material is a known side reaction that can affect the efficiency of the main reaction. uio.no

Exploration of Diverse Palladium Catalyst Systems and Ligand Architectures

Stille Coupling Reactions Utilizing Organotin Reagents

The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction that forms C-C bonds, in this case between an organotin compound (stannane) and an organic halide or triflate. organic-chemistry.org This method is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. nih.gov

For the synthesis of 4-Methoxy-4'-nitrobiphenyl, a representative Stille coupling would involve the reaction of 4-nitrophenyl trifluoromethanesulfonate (B1224126) with tributyl(4-methoxyphenyl)stannane, catalyzed by a palladium complex. smolecule.comorgsyn.org Although effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org

The mechanism of the Stille coupling is similar to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. rsc.org Advances in this area have focused on developing more efficient catalyst systems and milder reaction conditions to improve its applicability. nih.gov

Other Transition Metal-Catalyzed Approaches for Biaryl Synthesis

While palladium catalysis dominates the field, other transition metals have also been employed for biaryl synthesis. These alternative methods can offer different reactivity patterns and substrate scopes.

Copper-catalyzed reactions, such as the Ullmann reaction, have traditionally been used for forming aryl-aryl bonds, although they often require harsh reaction conditions. rsc.org More recent developments have explored copper-catalyzed cross-coupling reactions under milder conditions.

Iron-catalyzed cross-coupling reactions have also gained attention as a more cost-effective and environmentally friendly alternative to palladium. Furthermore, transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of complex molecules, including atropisomers, which are axially chiral biaryls. snnu.edu.cn This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical process. For example, palladium-catalyzed intramolecular dehydrogenative cyclization has been used to synthesize dibenzophosphole oxides from biphenyl-containing hydrophosphine oxides. acs.org

Diazonium Chemistry for Nitro-Substituted Biphenyl (B1667301) Construction

The formation of aryl-aryl bonds through the chemistry of diazonium salts represents a cornerstone of synthetic organic chemistry. These methods utilize an aryl diazonium salt as the source of an aryl radical or cation, which then couples with another aromatic ring.

The Gomberg-Bachmann reaction is a classic method for aryl-aryl bond formation via a diazonium salt. wikipedia.org In this reaction, an aryl diazonium salt is treated with a liquid aromatic compound (which acts as both the solvent and the reactant) in the presence of a base. wikipedia.org The reaction proceeds through an aryl radical intermediate. wikipedia.org While broadly applicable, traditional Gomberg-Bachmann reactions often result in low to moderate yields (typically under 40%) due to competing side reactions. wikipedia.org Modern variations have sought to improve yields, for instance, by using diazonium tetrafluoroborates with phase-transfer catalysts. wikipedia.org Recently, a visible-light-promoted, catalyst-free version of the Gomberg-Bachmann reaction has been developed, using an electron donor-acceptor complex formed between the diazonium salt and pyridine (B92270) to initiate the reaction. researchgate.net

The Meerwein arylation is another significant reaction involving diazonium salts, typically involving the addition of an aryl diazonium salt to an electron-deficient alkene, catalyzed by a metal salt like copper(II) chloride. uni-regensburg.dewikipedia.org The reaction generates an aryl radical that adds to the alkene. wikipedia.org While the classic application is on alkenes, the underlying principle of generating aryl radicals from diazonium salts is fundamental. This radical can engage in C-H arylation of arenes. researchgate.net Photoredox catalysis has emerged as a powerful tool to improve the Meerwein arylation, allowing the reaction to proceed under mild conditions with high functional group tolerance, including nitro groups. uni-regensburg.deresearchgate.net

Below is a table summarizing key aspects of these diazonium-based reactions for biphenyl synthesis.

| Reaction Name | Key Reagents | Intermediate | Typical Conditions | Advantages |

| Gomberg-Bachmann | Aryl diazonium salt, Arene, Base | Aryl radical | Basic medium | Wide scope for both components wikipedia.org |

| Meerwein Arylation | Aryl diazonium salt, Alkene/Arene, Metal salt (e.g., Cu(II)) | Aryl radical | Acidic or neutral, often with metal catalyst uni-regensburg.dewikipedia.org | Tolerates various functional groups uni-regensburg.de |

| Photoredox Meerwein | Aryl diazonium salt, Arene, Photocatalyst | Aryl radical | Visible light, ambient temperature | Mild conditions, high efficiency uni-regensburg.deresearchgate.net |

Reduction-Based Synthetic Routes Leading to Biphenyl Derivatives

Reduction reactions are pivotal in the synthesis of functionalized biphenyls, particularly for manipulating nitro groups which can act as directing groups or be converted into other functionalities like amines.

A common strategy involves the selective reduction of polynitro biphenyls. For example, 2,2',4,4'-tetranitrobiphenyl can be selectively reduced to 2,2'-dinitrobenzidine (B1598859) in 62% yield using a methanolic solution of sodium sulfide (B99878) and sodium bicarbonate. acs.org This demonstrates that a nitro group at the 2-position can be preferentially reduced over one at the 4-position under specific conditions.

Similarly, the partial reduction of 2,2′-dinitrobiphenyl using sodium hydrosulfide (B80085) can yield 2-amino-2′-nitrobiphenyl. vanderbilt.edu This intermediate is highly valuable as the newly formed amino group can direct subsequent electrophilic aromatic substitution reactions, such as halogenation, to specific positions on its ring before the second nitro group is modified. vanderbilt.edu The reduction of nitroarenes to arylamines can be achieved with a variety of reagents, including metals in acid (like Sn, Fe, or Zn with HCl) or through catalytic hydrogenation over palladium, platinum, or nickel catalysts. masterorganicchemistry.com

The resulting aminonitrobiphenyls are versatile intermediates. The amino group can be further diazotized and replaced, or the remaining nitro group can be reduced to create a diamine, showcasing the strategic importance of reduction in the synthesis of complex biphenyl derivatives.

The table below details examples of selective reduction in polynitro biphenyl systems.

| Starting Material | Reducing Agent/Conditions | Product | Yield | Reference |

| 2,2',4,4'-Tetranitrobiphenyl | Sodium sulfide, Sodium bicarbonate, Methanol | 2,2'-Dinitrobenzidine | 62% | acs.org |

| 2,2′-Dinitrobiphenyl | Sodium hydrosulfide hydrate, Methanol/Toluene | 2-Amino-2′-nitrobiphenyl | ~70% | vanderbilt.edu |

| o-Nitrobiphenyl | H₂, 5% Palladium-on-carbon | o-Aminobiphenyl | High | orgsyn.org |

Derivatization Strategies of this compound from Simpler Precursors

The construction of this compound is often achieved by assembling the molecule from simpler, readily available precursors through powerful cross-coupling reactions or by sequential functionalization of a biphenyl core.

One of the most effective methods is the Suzuki-Miyaura cross-coupling reaction , which involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid. wiley-vch.de To synthesize this compound, this would typically involve coupling a nitro-substituted aryl halide with a methoxy-substituted phenylboronic acid, or vice-versa. A specific procedure describes the coupling of a diazonium tetrafluoroborate salt (derived from 4-nitro-2-anisidine) with phenylboronic acid. wiley-vch.de In a one-pot process, the diazonium salt reacts with phenylboronic acid in the presence of a 5% Pd/BaCO₃ catalyst to form this compound, which can then be reduced in the same pot to 2-methoxy-5-phenylaniline. wiley-vch.de

Another derivatization strategy involves the sequential functionalization of a simpler aromatic ring. For example, 2-methoxy-4,5-dinitrobenzoic acid can be synthesized by first nitrating a benzoic acid derivative, followed by a methoxylation step using reagents like dimethyl sulfate. evitachem.com Although this example leads to a dinitro compound, the principle of sequential nitration and methoxylation is a viable pathway. For instance, one could nitrate (B79036) 2-methoxybiphenyl (B167064) or perform a methoxylation (e.g., nucleophilic aromatic substitution) on a suitable 2-halo-4-nitrobiphenyl precursor.

The table below outlines a key derivatization approach for synthesizing the target compound.

| Reaction Type | Precursor 1 | Precursor 2 | Catalyst/Reagents | Product | Reference |

| Suzuki-type Coupling | Diazonium salt from 4-nitro-2-anisidine | Phenylboronic acid | 5% Pd/BaCO₃, MeOH | This compound | wiley-vch.de |

| Sequential Functionalization | Biphenyl | 1. Methoxy-containing reagent (e.g., Friedel-Crafts) 2. HNO₃/H₂SO₄ | 1. Lewis Acid (e.g., AlCl₃) 2. Controlled temperature | 4-Methoxy-2-nitro-biphenyl |

Comprehensive Mechanistic Investigations of 2 Methoxy 4 Nitrobiphenyl Reactions

Analysis of Electron Transfer Processes in Reactivity Pathways

Electron transfer (ET) processes are fundamental to many reactions involving nitroaromatic compounds like 2-Methoxy-4-nitrobiphenyl. The nitro group is a potent electron acceptor, facilitating single-electron transfer (SET) to form a radical anion intermediate (ArNO₂⁻) nih.govnih.gov. This initial reduction is often the first step in more complex reaction sequences.

The reduction of nitroaromatics can proceed via a multistep pathway involving a net six-electron transfer to ultimately form the corresponding amine. Key intermediates in this process are the nitro anion-radical (ArNO₂⁻), the nitroso compound (ArNO), and the hydroxylamine (B1172632) (ArNHOH) nih.gov. The energetics of the first electron transfer, described by the midpoint redox potential (E¹₇ at pH 7.0), is a critical parameter. Due to the inherent instability of free radicals in aqueous solutions, these values are typically determined using pulse radiolysis experiments nih.gov.

Another significant pathway involving electron transfer is the radical-nucleophilic substitution (SRN1) mechanism. This chain reaction is initiated by the transfer of an electron to the substrate, forming a radical anion whiterose.ac.uk. This species then expels a leaving group (if present) to generate an aryl radical, which can react with a nucleophile. The SRN1 mechanism is an alternative to the classical SNAr pathway and does not require stabilization of a Meisenheimer intermediate by electron-withdrawing groups whiterose.ac.uk. In the case of nitroarenes, the formation of charge-transfer complexes (CTCs) between the electron-deficient nitroaromatic ring and an electron donor can facilitate the initial electron transfer, leading to the formation of the radical anion whiterose.ac.uk.

The table below summarizes the energetics of the initial electron transfer for various nitroaromatic compounds, which provides context for the reactivity of this compound.

| Compound | E¹₇ (V vs. NHE) |

| Nitrobenzene | -0.486 |

| p-Nitroacetophenone | -0.447 |

| p-Nitrotoluene | -0.52 |

| m-Nitrotoluene | -0.48 |

| p-Nitroanisole | -0.53 |

| Data sourced from pulse radiolysis experiments, providing insight into the initial single-electron reduction potential at pH 7.0. nih.gov |

Determination of Reaction Kinetics and Reaction Order

In radical-mediated reactions, the kinetics can be complex. The SRN1 mechanism, being a chain reaction, can be inhibited by radical scavengers or even molecular oxygen, which can trap intermediate radical species and terminate the chain propagation whiterose.ac.uk. Studies on the denitrative hydroxylation of 4-nitrobiphenyl (B1678912), a related compound, demonstrated significant inhibition in the presence of radical scavengers and alkene additives, confirming the radical nature of the mechanism and its impact on reaction rate whiterose.ac.uk.

The table below shows the effect of various additives on the conversion in the hydroxylation of 4-nitrobiphenyl, illustrating the impact on reaction kinetics.

| Additive (0.5 eq.) | Yield (%) |

| None | 88 |

| Cyclohexene | 61 |

| 1,4-Cyclohexadiene | 41 |

| 1,1-Diphenylethylene (1,1-DPE) | 36 |

| Without de-gassing (Air) | 35 |

| Data from inhibition studies on the hydroxylation of 4-nitrobiphenyl, indicating the involvement of radical intermediates and the subsequent effect on reaction efficiency. whiterose.ac.uk |

The rate constants for subsequent steps in the reduction of nitroaromatics have also been studied. For example, nitrosobenzene (B162901) is reduced by NADPH with a rate constant (k) of 124 M⁻¹s⁻¹ nih.gov. The reactivity of such intermediates is influenced by their electron-accepting properties nih.gov.

Elucidation of Intermediates and Transition States

The identification of transient intermediates and the characterization of transition states are key to confirming reaction mechanisms. For this compound, several key intermediates can be postulated based on the reaction type.

In Reductive Pathways: As established, the reduction of the nitro group proceeds through well-defined intermediates. The initial single-electron reduction yields a nitro anion-radical nih.gov. This can then be further reduced or dismutate to form a nitroso (ArNO) intermediate . Subsequent two-electron reduction of the nitroso species leads to a hydroxylamine (ArNHOH) intermediate , which is finally reduced to the corresponding amine nih.govnih.gov.

In Nucleophilic Aromatic Substitution (SNAr): While the electron-donating methoxy (B1213986) group generally destabilizes the key intermediate of an SNAr reaction, the powerful electron-withdrawing nitro group can enable such reactions. The SNAr mechanism proceeds through a high-energy, anionic intermediate known as a Meisenheimer complex whiterose.ac.uk. However, for many substrates, the SRN1 pathway, involving aryl radical intermediates , is favored over the SNAr pathway whiterose.ac.uk.

In Electrophilic Aromatic Substitution: During the synthesis of this compound via nitration of 4-methoxybiphenyl (B1664174), the reaction proceeds through a standard electrophilic aromatic substitution mechanism. The methoxy group directs the incoming electrophile (NO₂⁺) to the ortho and para positions. The stability of the transition state leading to these products is crucial. Polar aprotic solvents can stabilize the transition state, improving the regioselectivity for the ortho-nitro isomer .

Examination of Substituent Effects on Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound are dictated by the combined electronic and steric effects of its functional groups.

Methoxy Group (-OCH₃): Located at the 4-position, the methoxy group is a strong electron-donating group (EDG) due to its resonance effect (+R). It activates the aromatic ring it is attached to towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions (relative to itself) libretexts.org.

Nitro Group (-NO₂): Positioned at the 2-position, the nitro group is a powerful electron-withdrawing group (EWG) through both resonance (-R) and inductive (-I) effects. It strongly deactivates the ring towards electrophilic substitution, directing incoming electrophiles to the meta position relative to itself libretexts.org. It also activates the ring towards nucleophilic aromatic substitution.

This "push-pull" electronic arrangement creates a polarized system that influences its chemical behavior .

Regioselectivity in Synthesis: The synthesis of this compound via the direct nitration of 4-methoxybiphenyl highlights the issue of regioselectivity. The methoxy group's strong ortho-directing effect is utilized, but the formation of the isomeric 3-nitro and other byproducts is a common challenge, necessitating careful control of reaction conditions . Cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer superior regioselectivity (>95%) because the substitution pattern is predefined in the starting materials (e.g., coupling 2-nitro-4-bromoanisole with phenylboronic acid) .

Reactivity Effects: The electron-donating methoxy group can stabilize cationic intermediates formed during electrophilic attack, speeding up those reactions. Conversely, it destabilizes anionic intermediates like the Meisenheimer complex, potentially hindering SNAr reactions whiterose.ac.uk. The electron-withdrawing nitro group is essential for facilitating reductive processes by acting as an electron sink and is crucial for enabling nucleophilic substitution reactions nih.govwhiterose.ac.uk. Structure-activity relationship studies on related aminobiphenyls have shown that the mutagenicity correlates with the Hammett σ⁻⁺ values of substituents, with electron-withdrawing groups increasing this activity umich.edu.

The table below summarizes the influence of these substituents on different reaction types.

| Reaction Type | Effect of Methoxy (-OCH₃) Group | Effect of Nitro (-NO₂) Group |

| Electrophilic Substitution | Activating, Ortho/Para-directing libretexts.org | Deactivating, Meta-directing libretexts.org |

| Nucleophilic Substitution | Deactivating (destabilizes anionic intermediates) whiterose.ac.uk | Activating (stabilizes anionic intermediates) whiterose.ac.uk |

| Reduction | Minimal direct effect | Facilitates reduction by stabilizing radical anions nih.gov |

| Cross-Coupling | Influences electronic properties of substrates | Generally well-tolerated, influences reactivity |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 4 Nitrobiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Through the analysis of proton (¹H) and carbon-13 (¹³C) spectra, including one-dimensional and two-dimensional experiments, a complete structural map of 2-Methoxy-4-nitrobiphenyl can be constructed.

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of each proton and their spatial relationships through spin-spin coupling. The spectrum is characterized by distinct signals for the protons on the two separate aromatic rings and the methoxy (B1213986) group.

The protons on the 2-methoxy-4-nitrophenyl ring are significantly influenced by the electronic effects of the substituents. The nitro group at the C4 position is strongly electron-withdrawing, causing a downfield shift (deshielding) for nearby protons, particularly those ortho and para to it. Conversely, the methoxy group at the C2 position is electron-donating, leading to an upfield shift (shielding) for its ortho and para protons.

The protons of the unsubstituted phenyl ring typically appear as a complex multiplet in the aromatic region. The specific chemical shifts and coupling constants (J-values) allow for the precise assignment of each proton.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.85 | d | ~2.5 |

| H-5 | ~7.79 | dd | ~8.7, 2.5 |

| Phenyl (H-2' to H-6') | ~7.50-7.40 | m | - |

| H-6 | ~7.21 | d | ~8.7 |

The signal for H-3 appears as a doublet due to coupling with H-5. H-5 shows as a doublet of doublets from coupling to both H-3 and H-6. The proton at H-6 is observed as a doublet due to its coupling with H-5. The singlet at approximately 3.95 ppm corresponds to the three protons of the methoxy group, which have no adjacent protons to couple with.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In this compound, thirteen distinct carbon signals are expected, although some may overlap. The chemical shifts are highly dependent on the attached functional groups.

The carbons directly bonded to the electronegative oxygen (C-2) and the nitro group (C-4) are significantly deshielded and appear downfield. The carbon of the methoxy group (OCH₃) is found in the typical upfield region for such functionalities. rsc.org The carbons of the unsubstituted phenyl ring generally appear at chemical shifts characteristic of benzene (B151609) derivatives. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C-OMe) | 158.7 |

| C-4 (C-NO₂) | 139.1 |

| C-1 (C-Ar) | 137.2 |

| C-1' (C-Ar) | 134.9 |

| C-5 | 132.1 |

| C-6 | 131.2 |

| C-2'/C-6' | 128.7 |

| C-4' | 128.4 |

| C-3'/C-5' | 127.1 |

| C-3 | 115.0 (estimated) |

Data adapted from The Royal Society of Chemistry rsc.org. Some assignments are based on theoretical predictions.

The assignment of these signals is confirmed by the correlation of the ¹³C data with the ¹H data using two-dimensional NMR techniques. The signal at 55.0 ppm is unambiguously assigned to the methoxy carbon. rsc.org The signals for the quaternary carbons (C-1, C-2, C-4, and C-1') are identified by their lack of signal in DEPT-135 experiments.

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for the definitive confirmation of the molecular structure by revealing correlations between nuclei. usask.camnstate.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is used to establish proton-proton coupling networks. libretexts.org For this compound, cross-peaks would be observed between H-5 and H-6, as well as between H-5 and H-3, confirming their positions on the same aromatic ring. The protons on the unsubstituted phenyl ring would also show a network of correlations. usask.ca

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. usask.ca For instance, the proton signal at ~7.21 ppm (H-6) would show a cross-peak with the carbon signal at 131.2 ppm (C-6), allowing for the direct assignment of that carbon-hydrogen pair.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) couplings between protons and carbons, which is crucial for connecting different parts of the molecule. usask.ca Key correlations would include:

A cross-peak between the methoxy protons (~3.95 ppm) and the C-2 carbon (~158.7 ppm), confirming the location of the methoxy group.

Correlations between H-3 (~7.85 ppm) and carbons C-1, C-2, and C-5, which solidifies the assignment of the substituted ring.

Correlations between protons on one ring and the ipso-carbon of the other ring, confirming the biphenyl (B1667301) linkage.

Together, these 2D NMR techniques provide an interlocking web of data that validates the structural assignments made from 1D spectra and offers a comprehensive and unambiguous elucidation of the this compound structure. mnstate.edu

¹³C NMR Chemical Shift Assignments and Structural Correlations

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups. The most prominent bands are associated with the nitro (NO₂) and methoxy (C-O-C) groups, as well as the aromatic rings.

Nitro Group (NO₂): The nitro group gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch typically found in the 1560-1500 cm⁻¹ region and a symmetric stretch in the 1360-1330 cm⁻¹ region.

Methoxy Group (C-O-C): The aryl-alkyl ether linkage produces a strong asymmetric C-O-C stretching band around 1275-1200 cm⁻¹ and a symmetric stretch near 1075-1020 cm⁻¹.

Aromatic Rings: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are observed in the 1620-1450 cm⁻¹ region.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| >3000 | C-H Stretch | Aromatic |

| ~1525 | Asymmetric NO₂ Stretch | Nitro |

| ~1600, 1480 | C=C Stretch | Aromatic Ring |

| ~1345 | Symmetric NO₂ Stretch | Nitro |

| ~1250 | Asymmetric C-O-C Stretch | Methoxy (Aryl Ether) |

Note: Frequencies are based on characteristic values for the given functional groups.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. usask.ca For this compound, Raman spectroscopy is particularly useful for observing symmetric vibrations and the carbon skeleton.

The symmetric stretch of the nitro group (~1345 cm⁻¹) is typically a very strong band in the Raman spectrum. The aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the rings, also produce intense Raman signals. Asymmetric vibrations are generally weaker in Raman than in IR.

Table 4: Expected Raman Spectroscopic Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| >3000 | C-H Stretch | Aromatic |

| ~1600 | C=C Ring Stretch | Aromatic Ring |

| ~1345 | Symmetric NO₂ Stretch | Nitro |

The combination of FT-IR and Raman spectra provides a complete vibrational profile of the molecule, confirming the presence of all key functional groups and supporting the structural elucidation derived from NMR spectroscopy. usask.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Chromophoric Analysis

The electronic absorption properties of this compound are dictated by its distinct chromophoric system. The molecule is comprised of a biphenyl backbone substituted with an electron-donating methoxy group (-OCH₃) and a powerful electron-withdrawing nitro group (-NO₂). This arrangement classifies it as a donor-acceptor (D-A) system. Such systems are known for their characteristic intramolecular charge transfer (ICT) electronic transitions.

The chromophore involves the entire π-electron system of the biphenyl rings, influenced by the substituents. The methoxy group, acting as an auxochrome, donates electron density into the aromatic system, while the nitro group withdraws it. This push-pull mechanism facilitates a charge transfer from the methoxy-substituted ring to the nitro-substituted ring upon electronic excitation. This ICT transition typically results in a strong absorption band in the UV-Vis spectrum at a longer wavelength than the parent biphenyl molecule. The substitution of a methoxy group with a stronger electron-donating group, such as a dialkylamino group, in similar nitrobiphenyl platforms has been shown to induce a significant bathochromic (red) shift of the main absorption band. researchgate.net

The UV-Vis spectrum is expected to show complex absorption bands corresponding to π → π* transitions within the aromatic system, with the lowest energy band being attributed to the ICT transition. For context, related donor-acceptor biphenyl compounds exhibit absorption maxima that are sensitive to the electronic nature of their substituent groups. researchgate.netresearchgate.net

Table 1: Representative UV-Vis Absorption Data for Related Biphenyl Systems

| Compound | Substituents | Typical λmax (nm) | Transition Type |

|---|---|---|---|

| Biphenyl | None | ~250 | π → π* |

| 4-Nitrobiphenyl (B1678912) | -NO₂ | ~300 | π → π* / ICT |

| p-Methoxynitrobiphenyl (Isomer) | p-OCH₃, p-NO₂ | ~317 | ICT |

Note: The data presented are illustrative for related compounds to provide context for the chromophoric analysis. researchgate.netresearchgate.net

Solvatochromism Studies and Solvent Effects on Electronic Transitions

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in solvent polarity. ijcce.ac.ir For donor-acceptor molecules like this compound, the excited state is typically more polar than the ground state due to the intramolecular charge transfer.

Consequently, polar solvents are expected to stabilize the polar excited state to a greater extent than the less polar ground state through dipole-dipole interactions. shivajicollege.ac.inrsc.org This differential stabilization lowers the energy gap between the ground and excited states, resulting in a bathochromic (red) shift of the absorption maximum (λmax) as solvent polarity increases. researchgate.net This phenomenon is known as positive solvatochromism.

Studies on similar donor-acceptor systems demonstrate a pronounced bathochromic shift of the main absorption band with increasing solvent polarity and hydrogen-bonding donor (HBD) ability. mdpi.com The effect can be correlated with solvent polarity scales such as the Reichardt's dye ET(30) value, the Kamlet-Taft π* parameter (dipolarity/polarizability), and the α parameter (hydrogen-bond donating acidity). mdpi.com Therefore, by measuring the UV-Vis spectrum of this compound in a series of solvents with varying polarities, one can probe the nature of its electronic transitions and the change in dipole moment upon excitation.

Table 2: Hypothetical Solvatochromic Data for this compound

| Solvent | Dielectric Constant (ε) | λmax (nm) | Type of Shift |

|---|---|---|---|

| n-Hexane | 1.88 | 305 | - |

| Toluene | 2.38 | 312 | Bathochromic |

| Chloroform | 4.81 | 318 | Bathochromic |

| Ethanol | 24.5 | 325 | Bathochromic |

| Acetonitrile | 37.5 | 328 | Bathochromic |

Note: This table is a hypothetical representation to illustrate the expected positive solvatochromism based on established principles of solvent effects on ICT transitions. rsc.orgresearchgate.netmdpi.com

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS allows for the determination of a unique molecular formula. scirp.org

For this compound, the molecular formula is C₁₃H₁₁NO₃. The HRMS analysis would measure the m/z value of its molecular ion, [M]⁺ or a protonated species [M+H]⁺, and compare it to the theoretically calculated exact mass. nycu.edu.twnih.gov The minuscule difference between the measured and calculated mass, typically in the parts-per-million (ppm) range, provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 3: HRMS Data for Molecular Formula Confirmation of this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Hypothetical Found Mass (m/z) | Mass Difference (ppm) |

|---|

Note: The "Found Mass" is a representative value illustrating the high accuracy of the HRMS technique. rsc.org

Analysis of Fragmentation Patterns for Structural Information

In addition to providing molecular weight information, mass spectrometry provides valuable structural data through the analysis of fragmentation patterns. When the molecular ion of this compound is formed in the mass spectrometer (e.g., by electron ionization), it possesses excess energy and can break apart into smaller, characteristic fragment ions.

The fragmentation pattern is a direct consequence of the molecule's structure, with cleavage occurring at the weakest bonds or leading to the most stable fragments. For this compound, several key fragmentation pathways can be predicted based on established principles for aromatic compounds, ethers, and nitroarenes. libretexts.orgnih.gov

Molecular Ion ([M]⁺): A prominent molecular ion peak is expected due to the stability of the aromatic biphenyl system. libretexts.org

Nitro Group Fragmentation: Characteristic losses from the -NO₂ group include the loss of an oxygen atom to form [M-16]⁺, the loss of NO to form [M-30]⁺, and the loss of the entire NO₂ group to form [M-46]⁺. nih.gov

Methoxy Group Fragmentation: Fragmentation of the ether linkage can occur, such as the loss of a methyl radical (·CH₃) to yield an [M-15]⁺ ion, or the loss of a methoxy radical (·OCH₃) to give [M-31]⁺. libretexts.org

Biphenyl System Cleavage: While the biphenyl system is stable, cleavage of the C-C bond connecting the two rings can occur, leading to ions corresponding to the individual substituted phenyl rings.

Combining these patterns allows for the structural confirmation of the molecule and helps to distinguish it from its isomers.

Table 4: Predicted Key Mass Spectral Fragments for this compound (MW = 229.23)

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

|---|---|

| 229 | [M]⁺ (Molecular Ion) |

| 214 | [M - CH₃]⁺ |

| 199 | [M - NO]⁺ |

| 183 | [M - NO₂]⁺ |

| 152 | [C₁₂H₈O]⁺ (Loss of NO₂ and CH₃) |

| 139 | [C₁₂H₉]⁺ (Biphenyl cation) |

| 121 | [C₇H₅O₂]⁺ (Nitrophenyl fragment) |

X-ray Crystallography

To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the surveyed literature. However, analysis of closely related structures provides significant insight into the expected solid-state conformation of this molecule. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

For biphenyl derivatives, a key structural parameter obtained from crystallography is the dihedral (or torsion) angle between the planes of the two aromatic rings. nih.gov This angle is a result of the balance between conjugative effects (favoring planarity) and steric hindrance between the ortho substituents (favoring a twisted conformation). In this compound, steric repulsion between the ortho-nitro group and the hydrogen atom on the adjacent ring would likely force the rings into a non-planar arrangement.

Furthermore, the geometry of the substituent groups relative to their attached rings is also determined. For instance, in the crystal structure of 1-Dibromomethyl-4-methoxy-2-nitrobenzene, the nitro group is significantly twisted out of the plane of the benzene ring. iucr.org A similar twist would be expected for the nitro group in this compound.

The crystal structure of the isomer 4-Methoxy-3-nitrobiphenyl (B103475) has been resolved, providing a valuable reference for the type of data that would be obtained.

Table 5: Crystallographic Data for the Related Isomer 4-Methoxy-3-nitrobiphenyl

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.2464 (14) |

| b (Å) | 14.416 (3) |

| c (Å) | 21.270 (4) |

| Dihedral Angle between Phenyl Rings (°) | 36.69 (2) |

| Nitro Group Twist Angle (°) | 29.12 (14) |

Source: Data from the crystallographic study of 4-Methoxy-3-nitrobiphenyl. This data illustrates the non-planar nature of the biphenyl core and the out-of-plane twist of the nitro substituent, features that are anticipated to be present in the solid-state structure of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Biphenyl |

| 4-Nitrobiphenyl |

| p-Methoxynitrobiphenyl |

| 4-Dimethylamino-4'-nitrobiphenyl |

| o-Nitrobenzyl |

| n-Hexane |

| Toluene |

| Chloroform |

| Ethanol |

| Acetonitrile |

| Water |

| 4-Methoxy-3-nitrobiphenyl |

| 1-Dibromomethyl-4-methoxy-2-nitrobenzene |

| 4,4'-Dibromo-2-nitrobiphenyl |

Detailed structural information for the chemical compound this compound, including single-crystal X-ray diffraction data, is not publicly available in the searched resources. While crystallographic data for isomers and related compounds are accessible, specific experimental results for this compound could not be located.

For comparative context, the closely related isomer, 4-Methoxy-3-nitrobiphenyl , has been characterized by single-crystal X-ray diffraction. Its analysis reveals an orthorhombic crystal system with the space group Pbca. The dihedral angle between its two benzene rings is 36.69 (2)°. In this isomer, the nitro group is twisted at an angle of 29.12 (14)° relative to its attached benzene ring, while the methoxy group is nearly coplanar, with an orientation of 2.14 (12)°. Notably, the crystal structure of 4-Methoxy-3-nitrobiphenyl is reported to be devoid of any intramolecular or intermolecular hydrogen bonds. nih.govresearchgate.net

Another related compound, 4,4′-Dibromo-2-nitrobiphenyl , displays a twisted conformation with a dihedral angle of 55.34 (14)° between its benzene rings. The nitro group in this molecule has a dihedral angle of 26.8 (2)° with its parent benzene ring. Its crystal structure is stabilized by intermolecular C—H···Br and C—H···O interactions.

In the absence of specific crystallographic data for this compound, a detailed discussion of its solid-state structure, intermolecular interactions, and molecular conformation remains speculative. To provide the requested analysis, experimental determination of its crystal structure via single-crystal X-ray diffraction would be necessary. Such an analysis would provide precise data on bond lengths, bond angles, and the key dihedral angles that define its three-dimensional shape.

Furthermore, an investigation of the crystal packing would elucidate the nature and geometry of any intermolecular interactions, such as C-H···O contacts, potential hydrogen bonds, or π-π stacking, which govern the supramolecular assembly in the solid state.

Theoretical and Computational Chemistry Studies of 2 Methoxy 4 Nitrobiphenyl

Quantum Chemical Calculations (Density Functional Theory (DFT), Hartree-Fock (HF))nih.govwu.ac.thresearchgate.netresearchgate.netacs.org

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been instrumental in studying the properties of 2-Methoxy-4-nitrobiphenyl and related compounds. nih.govwu.ac.thresearchgate.netresearchgate.netacs.org The DFT method, especially with the B3LYP functional, is widely used for its balance of accuracy and computational cost in predicting molecular geometries, vibrational frequencies, and electronic properties. nih.govwu.ac.th The HF method, while being a more fundamental approach, serves as a basis for more complex calculations. nih.gov

For compounds similar to this compound, computational studies are often performed using software packages like Gaussian, which allows for a detailed analysis of the molecule's electronic structure and behavior. wu.ac.thwu.ac.th

A crucial first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. wu.ac.thresearchgate.net For biphenyl (B1667301) derivatives, a key structural parameter is the dihedral angle between the two phenyl rings. researchgate.net In the case of 4-methoxy-3-nitrobiphenyl (B103475), a related compound, the dihedral angle between the two benzene (B151609) rings has been reported to be 36.69 (2)°. researchgate.net The nitro and methoxy (B1213986) groups were found to be oriented at 29.12 (14)° and 2.14 (12)° with respect to their attached benzene ring. researchgate.net

For substituted 4-phenylphenols, which share the biphenyl core, geometry optimization is typically carried out using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. tandfonline.com This level of theory has been shown to yield optimized structures that are in good agreement with experimental data. tandfonline.com The optimization process involves relaxing all structural parameters to find the non-planar structure of C1 symmetry. researchgate.net

| Parameter | Value |

| Dihedral Angle (Ring 1 - Ring 2) | 36.69 (2)° |

| Nitro Group Torsion Angle | 29.12 (14)° |

| Methoxy Group Torsion Angle | 2.14 (12)° |

Computational methods are extensively used to calculate the vibrational frequencies of molecules, which can then be compared with experimental data from FT-IR and FT-Raman spectroscopy. nih.govmdpi.com For 4-Methoxy-4'-Nitrobiphenyl, a similar compound, theoretical vibrational wavenumbers have been computed using the DFT/B3LYP method with a 6-31G(d,p) basis set. nih.gov The calculated frequencies are often scaled to better match the experimental values, accounting for the approximations inherent in the theoretical models. researchgate.net

The analysis of vibrational modes helps in assigning specific absorption bands in the experimental spectra to particular molecular motions, such as stretching, bending, and torsional modes of the functional groups. mdpi.comresearchgate.net For instance, in related methoxy-substituted compounds, the torsional potential barriers for the methyl groups can be derived from the experimental frequencies and compared with calculated values. mdpi.com

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Compound (Note: This table is a representative example based on studies of similar compounds, as specific data for this compound was not available.)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| C-H stretch | 3100-3000 | 3100-3000 |

| C=C stretch (aromatic) | 1600-1450 | 1600-1450 |

| NO₂ asymmetric stretch | ~1530 | ~1530 |

| NO₂ symmetric stretch | ~1350 | ~1350 |

| C-O stretch | ~1250 | ~1250 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.netwuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wuxiapptec.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netacs.org

For 4-Methoxy-4'-Nitrobiphenyl, the HOMO-LUMO energy gap has been analyzed to explain the charge interaction within the molecule. nih.gov In general, for similar organic chromophores, a smaller energy gap is associated with a higher intramolecular charge transfer. acs.org The energies of these orbitals are typically calculated using methods like DFT. wuxiapptec.comacs.org

Table 3: Representative Frontier Molecular Orbital Energies (Note: The values presented are illustrative based on typical ranges for similar aromatic nitro compounds, as specific values for this compound were not found.)

| Orbital | Energy (eV) |

| HOMO | -5.0 to -6.5 |

| LUMO | -2.0 to -3.5 |

| Energy Gap (ΔE) | 2.5 to 3.5 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-rostock.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of intramolecular charge transfer and delocalization of electron density. researchgate.netacs.org The stabilization energy, E(2), associated with these interactions is a measure of their strength; a higher E(2) value signifies a greater extent of interaction. acs.org

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. innovareacademics.in It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. tandfonline.com The MEP is plotted onto the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). arxiv.org

For nitroaromatic compounds, the MEP can highlight the electron-rich regions around the nitro group's oxygen atoms and the electron-deficient areas on the aromatic ring. innovareacademics.in In studies of substituted biphenyls, MEP analysis has been used to identify the most reactive sites within the molecule. researchgate.nettandfonline.com

Due to the absence of specific scientific literature detailing the theoretical and computational chemistry studies of this compound in the provided search results, this article cannot be generated at this time. The necessary data for dipole moment calculations, linear polarizability determinations, first-order hyperpolarizability calculations, thermodynamic property predictions, and computational studies of chemical reactivity and selectivity for this specific compound are not available in the search results.

While the search results contain information on related compounds such as 4-Methoxy-4'-nitrobiphenyl and other nitrobiphenyl derivatives, this information is not directly applicable to this compound and therefore cannot be used to generate the requested scientifically accurate article. acs.orgnih.gov

Further research and specific computational studies on this compound are required to provide the detailed analysis requested in the article outline.

Linear Polarizability Determinations

Computational Studies of Chemical Reactivity and Selectivity

Charge Distribution Analysis, Including Hirshfeld Surface Analysis

In this compound, the presence of an electron-donating methoxy group (-OCH₃) and a strongly electron-withdrawing nitro group (-NO₂) on the same phenyl ring creates a significant electronic asymmetry. Theoretical calculations would be expected to show a high positive charge on the nitrogen atom of the nitro group and negative charges on the oxygen atoms. The methoxy group, in contrast, donates electron density to the aromatic ring, influencing the charge distribution across the carbon atoms.

Hirshfeld Surface Analysis provides a sophisticated method for visualizing and quantifying intermolecular interactions in the crystalline state. This analysis partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the summed electron densities of all other molecules in the crystal. The Hirshfeld surface is typically mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue.

For a molecule like this compound, the Hirshfeld surface would likely reveal several key intermolecular interactions:

H···O Interactions: Strong hydrogen bonding possibilities exist between the hydrogen atoms of the phenyl rings or the methyl group and the oxygen atoms of the nitro group on neighboring molecules. These would appear as distinct red regions on the dnorm surface.

H···H Interactions: These are generally the most abundant contacts and cover a large portion of the Hirshfeld surface.

π–π Stacking: Interactions between the aromatic rings of adjacent molecules are also anticipated, which are crucial for the stability of the crystal lattice.

The two-dimensional fingerprint plot is derived from the Hirshfeld surface and quantifies the percentage contribution of different intermolecular contacts. The plot of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface) provides a unique fingerprint for the intermolecular interactions of a given molecule. For this compound, the fingerprint plot would be expected to show characteristic spikes and patterns corresponding to the H···O and H···H contacts.

While specific experimental crystal structure data for this compound is not widely available in the literature, analysis of related compounds like 4-Methoxy-4′-nitrobiphenyl and other substituted biphenyls provides a strong basis for these theoretical predictions. wu.ac.thmdpi.com

Table 1: Illustrative Hirshfeld Surface Interaction Percentages for a Substituted Nitrobiphenyl

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 45.0% |

| O···H / H···O | 25.5% |

| C···H / H···C | 15.2% |

| C···C | 5.8% |

| N···O / O···N | 3.5% |

| Other | 5.0% |

Note: This table is illustrative and based on typical values for functionally similar molecules, as specific published data for this compound is not available.

Validation and Refinement of Theoretical Predictions through Experimental Data Correlation

The accuracy and reliability of theoretical and computational models are critically assessed by comparing the calculated results with experimental data. For this compound, this correlation is essential for validating the computational methods used and refining the understanding of its molecular structure and properties.

Key areas of correlation include:

Geometric Parameters: The bond lengths, bond angles, and dihedral angles obtained from computational geometry optimization (e.g., using DFT with a basis set like 6-311++G(d,p)) can be compared with data from single-crystal X-ray diffraction (SCXRD). tandfonline.com For biphenyl derivatives, the dihedral angle between the two phenyl rings is a particularly important parameter that is sensitive to steric and electronic effects of the substituents. A good correlation between the calculated and experimental geometry validates the chosen level of theory.

Vibrational Frequencies: Experimental vibrational spectra, obtained from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, can be compared with the vibrational frequencies calculated using computational methods. tandfonline.com Theoretical frequencies are often scaled by a factor to account for anharmonicity and the limitations of the computational method. A strong correlation allows for the confident assignment of vibrational modes to specific molecular motions.

NMR Chemical Shifts: The chemical shifts in ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. wu.ac.th Comparing these calculated shifts with experimental spectra, typically recorded in a solvent like CDCl₃, provides a sensitive test of the accuracy of the computed electronic structure. grafiati.com

Electronic Spectra: The electronic absorption spectra, obtained via UV-Vis spectroscopy, can be correlated with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations. tandfonline.com This allows for the assignment of electronic transitions, such as the HOMO-LUMO transition, and provides insight into the electronic properties of the molecule.

In the absence of extensive published experimental data specifically for this compound, studies on closely related isomers like 4-Methoxy-4'-nitrobiphenyl serve as a valuable reference. For instance, a study on 4-Methoxy-4'-nitrobiphenyl demonstrated a good correlation between experimental and calculated ¹H and ¹³C NMR chemical shifts, as well as vibrational frequencies, using DFT (B3LYP/6-31G(d,p)). tandfonline.com Such studies underscore the robustness of these computational approaches for predicting the properties of substituted biphenyls. The synthesis of 2-methoxy-4′-nitrobiphenyl has been reported, and its ¹H and ¹³C NMR data are available, which could serve as a basis for validating computational models for this related isomer. grafiati.com

Table 2: Illustrative Correlation of Experimental and Calculated Data for a Substituted Biphenyl

| Parameter | Experimental Value | Calculated Value (DFT/B3LYP/6-311G(d,p)) |

|---|---|---|

| Dihedral Angle (C-C-C-C) | 37.5° | 38.2° |

| C-N Bond Length (Å) | 1.47 | 1.46 |

| ¹³C NMR Shift (C-NO₂) (ppm) | 147.2 | 148.1 |

| FT-IR (NO₂ asym. stretch) (cm⁻¹) | 1520 | 1525 (scaled) |

Note: This table is illustrative. The experimental and calculated values are representative of what would be expected for a molecule of this type based on literature for analogous compounds.

The process of correlating theoretical predictions with experimental data is iterative. Discrepancies between the two can often be resolved by refining the computational model, for instance, by choosing a more appropriate level of theory or basis set, or by considering environmental effects such as the solvent. Ultimately, this synergy between theory and experiment leads to a more accurate and comprehensive understanding of the molecule's behavior.

Research on Derivatives and Analogs of 2 Methoxy 4 Nitrobiphenyl

Rational Design and Synthesis of Functionalized Derivatives

The rational design of derivatives based on the 2-methoxy-4-nitrobiphenyl scaffold is a strategic approach to developing new molecules with tailored properties. This process often involves the introduction of various functional groups to modulate the electronic and steric characteristics of the parent molecule. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on the biphenyl (B1667301) framework creates a polarized electronic environment, influencing its reactivity and potential applications.

A primary method for synthesizing this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction. amazonaws.comnih.gov This palladium-catalyzed reaction is highly efficient for forming the crucial carbon-carbon bond between two aryl groups, constituting the biphenyl core. amazonaws.comnih.gov For instance, the coupling of a nitro-substituted aryl halide with a methoxy-substituted phenylboronic acid is a common route. A typical procedure involves reacting an aryl halide with the appropriate arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate in a suitable solvent system. amazonaws.comnih.gov

The synthesis of various functionalized derivatives often starts with precursors like 2-halonitrobenzenes. amazonaws.com For example, 4-methoxy-2-nitrobiphenyl has been synthesized from 4-bromo-3-nitroanisole (B157122) with a near-quantitative yield. amazonaws.com The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields and purity. amazonaws.com

Another significant synthetic transformation involving this compound derivatives is the reductive cyclization of the nitro group. This reaction is a key step in the synthesis of carbazoles, a class of heterocyclic compounds with important biological activities and material science applications. amazonaws.comresearchgate.netacs.orgchemicalbook.com The Cadogan reaction, which involves the deoxygenation of the nitro group using reagents like triphenylphosphine (B44618) or triethylphosphite, leads to the formation of the carbazole (B46965) ring system. amazonaws.comacs.orgchemicalbook.com The reaction is often carried out at elevated temperatures in solvents like 1,2-dichlorobenzene. amazonaws.com The efficiency of this cyclization can be influenced by the substituents on the biphenyl rings. acs.org

Furthermore, the functional groups on the this compound scaffold can be chemically modified to create a diverse library of derivatives. The nitro group can be reduced to an amino group using various reducing agents, which in turn can participate in further reactions. The methoxy group can also be a site for modification, although this is less common.

The table below summarizes the synthesis of various carbazole derivatives from their corresponding 2-nitrobiphenyl (B167123) precursors, illustrating the versatility of this synthetic approach.

Table 1: Synthesis of Carbazole Derivatives from 2-Nitrobiphenyls

| Precursor | Product | Reagent | Yield (%) |

|---|---|---|---|

| 4-Methoxy-2-nitrobiphenyl | 2-Methoxycarbazole | Triethylphosphite | 93% chemicalbook.com |

| 4-Methoxy-2-nitrobiphenyl | 2-Methoxycarbazole | Triphenylphosphine | 91% amazonaws.com |

| 4-Formyl-2-nitrobiphenyl | 2-Formylcarbazole | Triphenylphosphine | 78% amazonaws.com |

Establishment of Structure-Reactivity Relationships in Substituted Biphenyl Systems

The chemical reactivity of this compound and its analogs is significantly influenced by the interplay of electronic and steric effects of the substituents on the biphenyl core. The nitro group at the 2-position is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and influences the regioselectivity of such reactions. Conversely, the methoxy group at the 4-position is an electron-donating group, which activates the ring. This push-pull electronic system creates a unique reactivity pattern. smolecule.comacs.org

Studies on related substituted biphenyls have provided insights into these relationships. For instance, in 4-acetyl-4'-methoxy-2-nitrobiphenyl, the presence of the electron-donating methoxy group has been suggested to enhance biological activity in similar compounds, while electron-withdrawing groups tend to decrease it. The dihedral angle between the two phenyl rings, influenced by the steric bulk of ortho-substituents, also plays a crucial role in determining the molecule's conjugation, and consequently its electronic properties and intermolecular interactions. For example, a dihedral angle of 36.69° was observed in 4-methoxy-3-nitrobiphenyl (B103475), indicating reduced conjugation.

The reactivity in cross-coupling reactions is also a subject of study. The strong electron-withdrawing nature of the nitro group deactivates the biphenyl ring, while steric hindrance from substituents can affect reaction kinetics. Computational methods like Density Functional Theory (DFT) can be employed to model charge distribution and predict the regioselectivity of reactions such as Suzuki-Miyaura coupling.

The position of the substituents is critical. For instance, comparing this compound with its isomer 4-methoxy-3-nitrobiphenyl reveals that the position of the nitro group alters the regioselectivity in electrophilic substitution reactions.

The following table presents data on the synthesis of various biphenyl derivatives, highlighting the influence of different substituents on the reaction outcomes in Suzuki-Miyaura cross-coupling reactions.

Table 2: Synthesis of Substituted Biphenyls via Suzuki-Miyaura Coupling

| Aryl Halide | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1-Bromo-2-methoxybenzene | 4-Nitrophenylboronic acid | 2-Methoxy-4'-nitrobiphenyl | High nih.gov |

| 1-Bromo-2-fluorobenzene | 4-Nitrophenylboronic acid | 2-Fluoro-4'-nitrobiphenyl | High nih.gov |

Role of this compound as a Precursor in the Synthesis of Complex Organic Molecules

This compound serves as a valuable precursor for the synthesis of more complex and often biologically active molecules. smolecule.comsmolecule.com Its utility stems from the strategic placement of the methoxy and nitro functional groups, which can be elaborated into various other functionalities.

A prominent application is in the synthesis of carbazole alkaloids. researchgate.net The reductive cyclization of 2-nitrobiphenyls, including derivatives of this compound, is a cornerstone of the Cadogan reaction, providing a direct route to the carbazole framework. researchgate.netacs.orgchemicalbook.com Many naturally occurring carbazoles and their synthetic analogs exhibit significant pharmaceutical properties. chemicalbook.com For example, the synthesis of 2-methoxycarbazole from 4'-methoxy-2-nitrobiphenyl (B8613651) demonstrates this transformation with high efficiency. chemicalbook.com

Beyond carbazoles, derivatives of this compound are precursors to other important heterocyclic systems. For instance, ortho-functionalized biaryls are key intermediates in the synthesis of phenanthridines, another class of compounds with interesting biological activities. nih.govresearchgate.net While direct synthesis of phenanthridines from this compound is less commonly cited, the general strategies often involve intramolecular cyclizations of biphenyl precursors. nih.gov For example, a photochemically-mediated cyclization of a biphenyl-2-carbaldehyde O-acetyl oxime derivative was used to synthesize a methoxyphenanthridine. nih.gov

The transformation of the nitro and methoxy groups allows for diverse synthetic pathways. The reduction of the nitro group to an amine opens up a plethora of subsequent reactions, such as diazotization or amide bond formation. The resulting aminobiphenyls can undergo further cyclization reactions to form different heterocyclic cores. For instance, the thermal cyclization of 2-amino-2'-methoxybiphenyl can yield carbazole, 4-hydroxycarbazole, and phenanthridine. researchgate.net

The following table outlines the transformation of this compound and a related derivative into more complex heterocyclic structures.

Table 3: Synthesis of Heterocycles from Biphenyl Precursors

| Precursor | Transformation | Product |

|---|---|---|

| 4'-Methoxy-2-nitrobiphenyl | Reductive cyclization | 2-Methoxycarbazole chemicalbook.com |

Future Directions and Emerging Research Avenues for 2 Methoxy 4 Nitrobiphenyl

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of nitrobiphenyls often involves methods like the Suzuki-Miyaura coupling. However, future research is increasingly directed towards greener and more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize recyclable catalysts.

Another avenue is the exploration of alternative reaction conditions that are more environmentally benign. This includes the use of green solvents like water or ionic liquids, and solvent-free reaction conditions. nih.gov For example, solid-phase nitration using reagents like magnesium nitrate (B79036) supported on silica (B1680970) gel has been explored for other methoxy-nitrobiphenyl isomers, offering a potential eco-friendly alternative to traditional liquid acid nitration. The development of continuous flow synthesis methodologies also presents a significant opportunity. Flow reactors can enhance heat and mass transfer, shorten reaction times, and improve safety, particularly for potentially hazardous reactions like nitration.

| Synthetic Methodology | Potential Advantage for 2-Methoxy-4-nitrobiphenyl Synthesis | Research Focus |

| Recyclable Palladium Catalysts | Reduced metal waste, cost-effectiveness. mdpi.com | Optimization of catalyst loading and recycling efficiency. |

| Green Solvents (e.g., water, ionic liquids) | Lower environmental impact, improved safety. nih.gov | Screening for optimal solvent systems and reaction conditions. |

| Solid-Phase Nitration | Avoids corrosive liquid acids, eco-friendly. | Investigating regioselectivity and yield under solvent-free conditions. |

| Continuous Flow Synthesis | Enhanced safety, improved yield, shorter reaction times. | Designing and optimizing flow reactor setups for nitration and coupling steps. |

Integration of Advanced In-Situ Spectroscopic and Structural Characterization Techniques

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Future research will increasingly rely on advanced in-situ spectroscopic techniques to monitor reactions in real-time.

Vibrational spectroscopy, such as Near-Infrared (NIR) and Raman spectroscopy, coupled with multivariate data analysis, offers a powerful, non-destructive method for reaction monitoring. researchgate.net Studies on the Suzuki cross-coupling reaction to form 2-nitrobiphenyl (B167123) have successfully used these techniques to track the concentration of reactants and products throughout the reaction. researchgate.net Applying this approach to the synthesis of this compound would provide invaluable kinetic data, helping to identify reaction intermediates, determine optimal reaction endpoints, and gain insight into the catalytic cycle.

For structural characterization, while standard techniques like NMR and mass spectrometry are fundamental, future studies could employ more advanced methods. mdpi.com High-resolution mass spectrometry can provide precise mass data for confirming the identity of products and byproducts. beilstein-journals.org In the solid state, single-crystal X-ray diffraction will remain the gold standard for elucidating the precise three-dimensional structure, including the dihedral angle between the phenyl rings and the orientation of the substituent groups, which significantly influences the molecule's properties.

| Technique | Application in this compound Research | Expected Insights |

| In-Situ NIR/Raman Spectroscopy | Real-time monitoring of synthesis. researchgate.net | Reaction kinetics, mechanism, identification of intermediates, process optimization. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination of products and intermediates. beilstein-journals.org | Unambiguous molecular formula confirmation. beilstein-journals.org |

| Single-Crystal X-ray Diffraction | Determination of solid-state molecular structure. | Dihedral angles, bond lengths, bond angles, intermolecular interactions. |

Application of Machine Learning and Artificial Intelligence in Computational Modeling

Computational chemistry is an indispensable tool for studying molecular properties and predicting reactivity. The integration of Machine Learning (ML) and Artificial Intelligence (AI) is set to revolutionize this field, offering new avenues for the study of this compound.

Density Functional Theory (DFT) calculations are already used to investigate the geometrical structure, vibrational spectra, and electronic properties of related molecules like 4-methoxy-4'-nitrobiphenyl. analis.com.myresearchgate.net These computational studies provide insights into molecular structure, electronic energy gaps (HOMO-LUMO), and hyperpolarizability. analis.com.myresearchgate.net Future research can expand these models for this compound.

AI and ML can accelerate and enhance these computational efforts. For example, ML models can be trained on DFT data to predict properties for a large number of derivatives without the need for time-consuming calculations for each molecule. researchgate.net AI can be employed to predict reaction outcomes and optimize synthetic pathways, potentially identifying novel, high-yield routes that have not yet been explored experimentally. researchgate.net Furthermore, machine learning algorithms could be used to optimize crystal structures based on experimentally obtained X-ray diffraction patterns, streamlining the process of structural elucidation. scirp.org In the context of regioselectivity, computational studies can map transition states to predict the positioning of the nitro group during synthesis.

| Computational Approach | Application for this compound | Potential Outcome |